3-Allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
CAS No.: 309969-95-7
Cat. No.: VC21411435
Molecular Formula: C12H10N2O3S
Molecular Weight: 262.29g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 309969-95-7 |
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Molecular Formula | C12H10N2O3S |
Molecular Weight | 262.29g/mol |
IUPAC Name | 4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxylic acid |
Standard InChI | InChI=1S/C12H10N2O3S/c1-2-5-14-10(15)8-4-3-7(11(16)17)6-9(8)13-12(14)18/h2-4,6H,1,5H2,(H,13,18)(H,16,17) |
Standard InChI Key | IQUIBCXRPSGZSK-UHFFFAOYSA-N |
SMILES | C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)O)NC1=S |
Canonical SMILES | C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)O)NC1=S |
Introduction
Chemical Identity and Basic Properties
3-Allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is identified by the CAS number 114050-60-1 . Based on structural analysis and comparison with related compounds, this molecule contains a quinazoline core with specific functional groups: an allyl substituent at position 3, a mercapto (thiol) group at position 2, a carbonyl (oxo) group at position 4, and a carboxylic acid group at position 7.
The molecular formula can be inferred as C12H10N2O3S by comparing it with its methyl ester counterpart (Methyl 3-allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate, C13H12N2O3S) . The estimated molecular weight would be approximately 262 g/mol, calculated from this inferred molecular formula.
Structural Features
The compound's structure can be best understood by examining its four key components:
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Quinazoline core - A bicyclic heterocyclic system consisting of a benzene ring fused to a pyrimidine ring
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Mercapto group (-SH) at position 2 - Introduces sulfur chemistry and potential for various interactions
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Allyl group (-CH2-CH=CH2) at position 3 - Provides a reactive alkene functionality
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Carboxylic acid group (-COOH) at position 7 - Contributes acidic properties and potential for derivatization
Comparison with Related Compounds
To better understand the structural context of this compound, examining related quinazoline derivatives provides valuable insights:
Table 1: Structural Comparison of 3-Allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid with Related Compounds
Property | 3-Allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid | Methyl 3-allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate | 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid | Methyl 2-mercapto-3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate |
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CAS Number | 114050-60-1 | 310448-90-9 | 202197-73-7 | 874607-16-6 |
Molecular Formula | C12H10N2O3S (inferred) | C13H12N2O3S | C9H6N2O3 | C11H10N2O3S |
Molecular Weight | ~262 g/mol (calculated) | 276.31 g/mol | 190.16 g/mol | 250.27 g/mol |
Position 2 | Mercapto (-SH) | Mercapto (-SH) | Hydrogen (-H) | Mercapto (-SH) |
Position 3 | Allyl (-CH2CH=CH2) | Allyl (-CH2CH=CH2) | Hydrogen (-H) | Methyl (-CH3) |
Position 7 | Carboxylic acid (-COOH) | Methyl ester (-COOCH3) | Carboxylic acid (-COOH) | Methyl ester (-COOCH3) |
Physical and Chemical Properties
While specific experimental data for 3-Allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is limited in the available literature, several properties can be inferred based on its structure and related compounds.
Physical Properties
Based on structural characteristics and comparison with similar quinazoline derivatives, this compound is likely to be a crystalline solid at room temperature. The calculated molecular weight of approximately 262 g/mol places it in a range typical for drug-like molecules.
Chemical Properties
The compound possesses several reactive functional groups that define its chemical behavior:
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The carboxylic acid group can participate in various reactions including esterification, amidation, and salt formation. This group contributes to the compound's acidic nature and potential water solubility.
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The mercapto group at position 2 can undergo oxidation, alkylation, and metal coordination reactions. This sulfur-containing functionality is often associated with biological activity through interactions with protein residues.
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The allyl group at position 3 contains a reactive alkene that can participate in addition reactions, hydrogenation, and cross-coupling chemistry, providing a handle for further derivatization.
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The quinazoline core contributes to the compound's stability and potential for specific interactions with biological targets through hydrogen bonding and π-stacking.
Table 2: Predicted Properties of 3-Allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
Property | Predicted Value | Basis for Prediction |
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Physical State | Crystalline solid | Common state for similar heterocyclic compounds |
Solubility | Moderately soluble in polar organic solvents; limited water solubility | Based on functional groups present |
Hydrogen Bond Donors | 2 (carboxylic acid, mercapto) | Structural analysis |
Hydrogen Bond Acceptors | 5 (N atoms, carbonyl groups, carboxylic acid) | Structural analysis |
Acid-Base Properties | Acidic (carboxylic acid group) | Functional group analysis |
Stability | Likely stable under standard conditions | Based on quinazoline core stability |
Synthesis Route | Starting Materials | Key Reaction Steps | Potential Challenges |
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Ester Hydrolysis | Methyl 3-allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate | 1. Base-catalyzed hydrolysis 2. Acidification | Selective hydrolysis without affecting other functional groups |
N-Alkylation | 2-Mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid | 1. Deprotonation with base 2. Reaction with allyl bromide | Regioselectivity of alkylation (N vs. S alkylation) |
Cyclization | Substituted anthranilic acid | 1. Reaction with isothiocyanate 2. Cyclization 3. Allylation | Control of regioselectivity and multiple steps |
Synthesis of Related Compounds
A related synthesis procedure is documented for 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid: "To a solution of 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (3.30g, 14.8 mmol) in 60 mL methanol was added 6.6 mL of sulfuric acid. The resulting mixture was stirred at 60°C for 11 hours. After cooled to room temperature, the solvent was removed in vacuo and the residue was diluted with water. Aqueous sodium hydroxide (6 mol/L) was added to adjust the pH value to 8 and the precipitated solid was collected by filtration. The filter cake was washed with water and dried in oven to give 3.00 g (86%) of the product as a light yellow solid."
Structure-Activity Relationships and Chemical Modifications
Understanding the structure-activity relationships of 3-Allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid involves analyzing how structural modifications might affect its properties and potential biological activities.
Key Modification Sites
The compound contains several sites amenable to chemical modification:
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Position 2 (Mercapto group):
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Oxidation to disulfide or conversion to other sulfur-containing groups
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Replacement with oxygen (to form a 2-oxo derivative) or nitrogen analogs
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Alkylation to form thioethers
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Position 3 (Allyl group):
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Saturation of the alkene to form a propyl group
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Replacement with other alkyl or aryl groups to modify lipophilicity
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Functionalization of the terminal alkene through cross-coupling reactions
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Position 7 (Carboxylic acid):
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Quinazoline core:
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Introduction of additional substituents at various positions
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Modification of the heterocyclic system to related scaffolds
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Comparative Analysis with Related Compounds
The methyl ester derivative (Methyl 3-allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate) differs from the target compound primarily in the carboxylic acid functionality, which is masked as a methyl ester . This modification typically increases lipophilicity and cell membrane permeability while decreasing water solubility.
The methyl-substituted analog (Methyl 2-mercapto-3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate) contains a methyl group at position 3 instead of an allyl group. This structural change reduces the reactivity at position 3 and eliminates the alkene functionality, potentially affecting both chemical properties and biological activities.
Research Status and Future Directions
Applications as a Chemical Building Block
The functional group diversity of 3-Allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid makes it a potentially valuable building block for medicinal chemistry and materials science. The carboxylic acid group provides a handle for conjugation to other molecules, while the allyl and mercapto groups offer additional sites for functionalization.
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